molecular formula C4H13N3O4S B8047573 1-(Propan-2-yl)guanidine sulfate CAS No. 131039-72-0

1-(Propan-2-yl)guanidine sulfate

Cat. No.: B8047573
CAS No.: 131039-72-0
M. Wt: 199.23 g/mol
InChI Key: XMIWFFMIJCOJLR-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)guanidine sulfate (CAS 131039-72-0) is a high-purity guanidine derivative offered for research and development purposes. The compound has a molecular formula of C4H13N3O4S and a molecular weight of 199.23 g/mol . Guanidine derivatives are of significant interest in scientific research due to their versatile chemical properties and potential biological activities. They are commonly investigated as organic superbase catalysts in chemical synthesis and as key building blocks in medicinal chemistry for the development of novel therapeutic agents . Related guanidine compounds have been studied for their role as inhibitors of enzymes like nitric oxide synthase . As a highly pure chemical, it is suitable for various applications, including method development and analytical research. Researchers can access this compound in select quantities to facilitate their experimental work . This product is labeled with the appropriate GHS pictograms and hazard statements, including warnings that it may cause skin and serious eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) and adhere to all safety protocols, including wearing protective gloves and eye/face protection, and using only in a well-ventilated area . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal application.

Properties

IUPAC Name

2-propan-2-ylguanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.H2O4S/c1-3(2)7-4(5)6;1-5(2,3)4/h3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIWFFMIJCOJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131039-72-0
Record name Guanidine, N-(1-methylethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131039-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Ii. Synthetic Methodologies for 1 Propan 2 Yl Guanidine Sulfate and Structural Analogues

Direct Synthesis Pathways for Alkylguanidine Sulfates

Direct synthesis methods offer straightforward approaches to obtaining alkylguanidine sulfates, including the target compound 1-(propan-2-yl)guanidine sulfate (B86663). These pathways typically involve the formation of the guanidinium (B1211019) ion through the reaction of an amine with an electrophilic species, followed by salt formation with sulfuric acid.

Guanylation Reactions Utilizing Electrophilic Amidine Precursors

Guanylation reactions are a cornerstone in the synthesis of guanidines. nih.gov These reactions involve the transfer of a guanyl group from a donor molecule (the guanylating agent) to an amine. Electrophilic amidine precursors are a prominent class of guanylating agents. researchgate.net

Thioureas are frequently employed as precursors for guanidines. researchgate.net The conversion of a thiourea (B124793) to a guanidine (B92328) typically necessitates activation. lookchemmall.com One established method involves promotion by mercury(II) salts, such as HgCl2. documentsdelivered.com This process is particularly effective for thioureas that contain at least one N-conjugated substituent, such as N-carbonyl, N-cyano, N-sulfonyl, or N-aryl groups. documentsdelivered.com The reaction is believed to proceed through a carbodiimide (B86325) intermediate, which is then attacked by an amine. rsc.org The presence of a tertiary amine is often required to facilitate the desulfurization process. lookchemmall.com While effective, the use of toxic mercury salts is a significant drawback of this methodology. rsc.org

Reactant 1Reactant 2PromoterProductReference
Substituted ThioureaAmineHgCl2Guanidine documentsdelivered.com
Di-Boc-thioureaPrimary/Secondary AmineHg(II) or Cu(II) saltN-Substituted Guanidine rsc.org

S-Methylisothiourea sulfate is a widely used and effective guanylating agent for the synthesis of alkylguanidines. google.comscholaris.ca This reagent reacts with primary and secondary amines, typically in an aqueous solution under reflux, to yield the corresponding guanidine sulfates. scholaris.caprepchem.com For instance, refluxing an aqueous solution of S-methylisothiourea sulfate with methylamine (B109427) or dimethylamine (B145610) provides methylguanidine (B1195345) sulfate and N,N'-dimethylguanidine sulfate in excellent yields. scholaris.ca This method has also been extended to the synthesis of N'-arylguanidines by reacting S-methylisothiourea sulfate with anilines. scholaris.ca The reaction proceeds by the displacement of the methylthio group by the amine.

Reactant 1Reactant 2ProductReference
S-Methylisothiourea sulfateMethylamineMethylguanidine sulfate scholaris.ca
S-Methylisothiourea sulfateDimethylamineN,N'-Dimethylguanidine sulfate scholaris.ca
S-Methylisothiourea sulfateAniline (B41778)N'-Arylguanidine scholaris.ca
S-Methylisothiourea sulfate3-chloro-2-((2-aminoethyl)thiomethyl) pyridine2-[3-chloro-2-pyridyl)methylthio)ethyl]guanidine sulphate prepchem.com

Condensation Reactions with Isopropylamine (B41738) or its Derivatives

The synthesis of 1-(propan-2-yl)guanidine sulfate can be achieved through the condensation of isopropylamine with a suitable guanylating agent. Condensation reactions between diacetyl and α-branched primary alkylamines, such as isopropylamine, under mild and neutral conditions can produce a mixture of products including iminoquinones and dialkyl-diaminobenzenes. mdpi.com While this specific example does not directly yield a guanidine, it illustrates the reactivity of isopropylamine in condensation reactions. The synthesis of guanidine derivatives through the reaction of amines with carbodiimides is a well-established method. google.com For example, aniline reacts with diisopropylcarbodiimide (DIC) in the presence of a catalyst to form 1,3-di-isopropyl-2-phenylguanidine. google.com This suggests that a similar reaction between isopropylamine and a suitable carbodiimide could be a viable route to 1-(propan-2-yl)guanidine derivatives.

Reactant 1Reactant 2CatalystProductReference
AnilineDiisopropylcarbodiimide (DIC)Zinc trifluoromethanesulfonate1,3-di-isopropyl-2-phenylguanidine google.com

Employment of Cyanoguanidines and Dicyanamides in Guanidine Scaffold Construction

Cyanoguanidines, also known as dicyandiamides, and dicyanamides are versatile building blocks for the synthesis of guanidine derivatives. google.combeilstein-journals.org The fusion of dicyandiamide (B1669379) with an ammonium (B1175870) salt can produce guanidine salts. sciencemadness.org In this process, biguanide (B1667054) is formed as a transient intermediate. sciencemadness.org The reaction conditions, such as temperature and the nature of the ammonium salt, influence the product distribution, with higher temperatures and higher melting point salts favoring the formation of guanidine. sciencemadness.org

Another approach involves the stepwise addition of amines to sodium dicyanamide (B8802431) in an acidic aqueous alcohol mixture to synthesize unsymmetrical biguanides. beilstein-journals.org Furthermore, the reaction of substituted cyanoguanidines with amine hydrochlorides upon heating is a common method for preparing N-substituted biguanides. beilstein-journals.org

Starting MaterialReactantConditionProductReference
DicyandiamideAmmonium saltFusionGuanidine salt sciencemadness.org
Sodium DicyanamidePrimary/Secondary AminesAcidic aqueous alcoholUnsymmetrical Biguanides beilstein-journals.org
Substituted CyanoguanidineAmine HydrochlorideHeatingN-substituted Biguanide beilstein-journals.org

Synthesis from Urea (B33335) and Sulfamic Acid

A cost-effective and practical method for preparing guanidine sulfate involves the reaction of urea with sulfamic acid or its salts. google.com This process is typically carried out by fusing the reactants at elevated temperatures, generally in the range of 190-300°C, with a preferred range of 210-250°C. google.com The reaction can utilize various sulfamates, including metallic salts (e.g., ammonium, sodium, calcium) and amine sulfamates. google.com The probable mechanism involves the initial formation of ammonium urea sulfonate, which then dissociates into cyanamide (B42294) and ammonium bisulfate. sciencemadness.org The cyanamide subsequently reacts to form guanidine bisulfate. sciencemadness.org This method avoids the need for high pressures of ammonia (B1221849) or expensive catalysts that were characteristic of older urea-based syntheses. google.com

Reactant 1Reactant 2TemperatureProductReference
UreaSulfamic Acid210°CGuanidine sulfate google.com
UreaAmmonium Sulfamate (B1201201)225-245°CGuanidine sulfate google.com
UreaCalcium Sulfamate230°CGuanidine sulfate google.com
UreaDodecylamine Sulfamate230°CGuanidine sulfate google.com

Advanced Synthetic Strategies and Sustainable Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. The synthesis of guanidine derivatives has benefited significantly from these advancements, with a focus on reducing reaction times, minimizing waste, and eliminating hazardous reagents and solvents.

Microwave-Assisted Organic Synthesis (MAOS) in Guanidine Preparation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, polar molecules are heated rapidly and uniformly, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. chemicaljournals.com

The application of MAOS to guanidine synthesis has proven highly effective. For instance, a microwave-assisted procedure has been developed for introducing the guanidine unit onto amino amide derivatives, leading to the formation of chiral guanidine organocatalysts. bohrium.com This method significantly shortens the reaction time required for the guanylation step. In one study, the synthesis of highly substituted guanidines on a soluble polymer support was greatly accelerated by microwave irradiation, reducing a 48-hour reaction to just 10 minutes. nycu.edu.tw Another novel, microwave-mediated synthesis produces pyrimido[1,2-a]benzimidazole (B3050247) derivatives in high yields within minutes, using guanidine hydrochloride as a green organocatalyst under solvent-free conditions. rsc.org This rapid, solvent-free approach highlights the efficiency and environmental benefits of MAOS in heterocyclic synthesis. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Guanidine Synthesis

Reaction Type Conventional Method Time Microwave-Assisted Time Key Advantage Reference
Polymer-supported Guanidine Synthesis 48 hours 10 minutes Drastic time reduction nycu.edu.tw
Guanylation of Amino Amides Several hours 7 minutes Enhanced reaction efficiency bohrium.comnycu.edu.tw

Development of Solvent-Free and Environmentally Conscious Reaction Conditions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For guanidine synthesis, this has led to the development of solvent-free reactions and the use of eco-friendly catalysts and reagents.

Solvent-free conditions are particularly advantageous as they eliminate the need for potentially toxic and volatile organic compounds. Ytterbium triflate has been identified as an efficient, water-tolerant, and reusable catalyst for the addition of amines to carbodiimides under solvent-free conditions to produce N,N',N''-trisubstituted guanidines. organic-chemistry.orgrsc.org Similarly, lithium triethylborohydride has been used as a catalyst for the hydroamination of carbodiimides under mild, solvent-free conditions with good functional group tolerance. organic-chemistry.org

The quest for sustainability also involves using less toxic reagents. One approach involves the visible-light-mediated conversion of thioureas to guanidines in water, using a metal-free photocatalyst, which avoids heavy metal contamination. thieme-connect.com Another sustainable method for producing symmetrical guanidine compounds involves the reaction of isothiocyanates with secondary amines, using the environmentally friendly and recyclable reagent tetrabutylphosphonium (B1682233) tribromide (TBPTB). benthamdirect.comnih.gov Furthermore, biosynthetic routes are being explored, demonstrating the production of guanidine from CO2 and nitrogen sources in engineered cyanobacteria, representing a completely renewable pathway. rsc.org A recently developed method for synthesizing new guanidine benzothiazole (B30560) derivatives was also achieved under eco-friendly conditions. ekb.eg

Synthetic Routes to Structurally Related Guanidine Derivatives and Polycyclic Systems

The core guanidine structure can be elaborated into a vast array of complex molecules, including functionalized analogues and intricate polycyclic systems, many of which are found in biologically active natural products.

Preparation of Functionalized Guanidine Analogues with Varied Substituents

The synthesis of functionalized guanidines allows for the fine-tuning of their chemical and physical properties. A variety of methods exist for introducing diverse substituents. For example, a palladium-catalyzed cascade reaction of azides with isonitriles and amines can produce N-sulfonyl, N-phosphoryl, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.org The modification of the guanidine group with alkyl or acetyl groups can be achieved using tailor-made precursors like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. nih.gov

Another strategy involves a three-component synthesis using cyanamides, arylboronic acids, and amines, catalyzed by copper, to generate trisubstituted N-aryl guanidines. organic-chemistry.org Additionally, a library of guanidine-1,2,3-triazole hybrid derivatives has been synthesized through an organocatalytic [3 + 2] cycloaddition, followed by a reaction with guanidine. tandfonline.com

Synthesis of Polycyclic Guanidine Frameworks (e.g., Bicyclic and Tricyclic Systems)

Polycyclic guanidines are prominent structural motifs in many marine alkaloids with significant biological activities, such as batzelladine and ptilomycalin A. nih.govnih.gov The synthesis of these complex frameworks presents a considerable challenge and often involves multi-step sequences.

The construction of bicyclic guanidines can be achieved through intramolecular reactions. Silver-catalyzed intramolecular hydroamination of N-allylguanidines is an effective method for creating both monocyclic and bicyclic guanidine products. organic-chemistry.org A catalytic method using transition-metal hydrogen atom transfer has also been developed for the cyclization of alkenyl guanidines to form 5-, 6-, and even challenging 7-membered cyclic guanidines, which can be further derivatized into bicyclic and tricyclic systems. chemrxiv.org The parallel synthesis of bicyclic guanidines from resin-bound vicinal triamines has also been reported. researchgate.net

The synthesis of tricyclic systems, such as the core of batzelladine F, often involves a tethered Biginelli reaction between a bicyclic guanidine hemiaminal and a β-keto ester to form the tricyclic guanidine core. mdpi.com Other strategies include successive nitrone-olefin [3+2] cycloadditions to build the core skeleton. nih.gov

Formation of Guanidino-Heterocycles via Intramolecular and Intermolecular Cyclization Reactions

Guanidines are valuable building blocks for constructing a wide range of nitrogen-containing heterocycles. Cyclization reactions, both intramolecular and intermolecular, are key strategies in this field.

The Biginelli reaction, a three-component condensation, can be adapted to use guanidine or its derivatives, an aldehyde, and a β-ketoester to form 2-imino-5-carboxy-3,4-dihydropyrimidines. nih.govresearchgate.net These products can be further elaborated through a tethered Biginelli reaction to create complex triazaacenaphthalene structures found in alkaloids like crambescidin. researchgate.net

Intramolecular cyclization is also a powerful tool. For instance, the synthesis of the core of ptilomycalin A has been achieved via the coupling of precursor molecules followed by guanidination and a bis-cyclization to yield the tricyclic core. nih.gov Another approach involves the reaction of alkynones with guanidine to construct heterocyclic systems. researchgate.net Palladium-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination and cyclization, provides a route to various N-acylguanidine-derived heterocycles. organic-chemistry.org

Table 2: Selected Synthetic Methods for Guanidine-Containing Heterocycles

Heterocycle Type Method Key Reactants Reference
2-Imino-3,4-dihydropyrimidines Biginelli Reaction Guanidine, Aldehyde, β-Ketoester nih.govresearchgate.net
Bicyclic Guanidines Intramolecular Hydroamination N-Allylguanidines, Silver Catalyst organic-chemistry.org
Tricyclic Guanidine Core Tethered Biginelli Reaction Bicyclic Guanidine Hemiaminal, β-Keto Ester mdpi.com
N-Acylguanidine-Heterocycles Carbonylative Coupling/Cyclization Cyanamide, Aryl Halide, Amine organic-chemistry.org

Iii. Reaction Chemistry and Mechanistic Insights of 1 Propan 2 Yl Guanidine Sulfate

Fundamental Reactivity and Physico-Chemical Properties of the Guanidinium (B1211019) Cation

The guanidinium cation, the protonated form of guanidine (B92328), is characterized by its exceptional stability and high basicity, properties that are a direct consequence of its electronic structure. scripps.eduat.ua

The high basicity of guanidine (pKa = 13.6) is attributed to the significant resonance stabilization of its conjugate acid, the guanidinium cation. scripps.eduat.ua This stabilization arises from the delocalization of the positive charge over the three nitrogen atoms, creating a highly symmetrical and stable Y-shaped CN3 unit. at.ua This phenomenon, sometimes referred to as "Y-aromaticity," contributes to the cation's stability. at.ua

Computational studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the molecular structure and vibrational spectra of the guanidinium cation. researchgate.netaip.org These calculations, often performed with basis sets like 6-311 + G(df,dp), provide insights into bond lengths, bond angles, and the distribution of electron density. researchgate.net Theoretical investigations have also explored the excited states of the guanidinium cation, revealing that protonation significantly alters its excitation spectrum compared to neutral guanidine. aip.orgresearchgate.net

Spectroscopic techniques further corroborate these computational findings. Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the guanidinium cation. researchgate.net For instance, the C=N stretching frequency in the IR spectrum can indicate the nature of the bonding within the guanidine core. at.ua UV-Vis spectroscopy has been used to study the electronic transitions of the guanidinium cation, with theoretical calculations predicting a strongly absorbing π-π* transition in the deep UV region. researchgate.netnih.gov Furthermore, nonlinear spectroscopic methods like deep-UV second harmonic generation (SHG) have provided direct evidence of the adsorption of guanidinium cations at the air-water interface, a property influenced by its polarizability. nih.govnih.gov X-ray photoelectron spectroscopy (XPS) has also been employed to investigate the charge distribution within functionalized guanidinium systems. rsc.org

The table below summarizes key spectroscopic and computational findings related to the guanidinium cation.

Property Method of Analysis Key Findings References
Basicity (pKa)Potentiometric titration13.6 scripps.eduat.ua
StructureX-ray crystallography, DFT calculationsY-shaped, planar CN3 core with delocalized positive charge. at.uaresearchgate.net
Vibrational ModesIR and Raman spectroscopy, DFT calculationsCharacteristic C=N stretching frequencies indicative of bonding. at.uaresearchgate.net
Electronic TransitionsUV-Vis spectroscopy, TDDFT calculationsStrong π-π* transitions in the deep UV region. researchgate.netnih.gov
Surface ActivitySecond Harmonic Generation (SHG), Molecular SimulationsAdsorption at the air-water interface. nih.govnih.gov
Charge DistributionX-ray Photoelectron Spectroscopy (XPS)Provides insight into the electronic environment of the nitrogen atoms. rsc.org

The guanidine functional group exhibits dual reactivity, acting as both a nucleophile and, under certain conditions, becoming susceptible to electrophilic attack. ineosopen.org The lone pairs of electrons on the nitrogen atoms confer nucleophilic character, allowing guanidines to participate in reactions such as Michael additions, alkylations, and acylations. ineosopen.org The nucleophilicity of the different nitrogen atoms in an unsymmetrically substituted guanidine can be influenced by the nature of the substituents. nih.gov

Conversely, while the guanidine carbon is generally resistant to nucleophilic attack due to resonance stabilization, it can be activated towards such reactions. organic-chemistry.org One strategy involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). This transformation disrupts the resonance stabilization, enhancing the electrophilicity of the guanidine carbon. organic-chemistry.org In the presence of an acid catalyst, which protonates an imine-like nitrogen, the carbon center becomes susceptible to nucleophilic substitution by various nucleophiles, including amines and alcohols. organic-chemistry.org

Alkylation and Acylation Reactions of Guanidine Functionalities

The nitrogen atoms of the guanidine group can be readily functionalized through alkylation and acylation reactions. ineosopen.org These reactions are fundamental for the synthesis of a wide array of substituted guanidines with diverse applications. acs.org

Alkylation of guanidines can be achieved using various alkylating agents, such as alkyl halides and mesylates. nih.govacs.orgcapes.gov.br To facilitate these reactions, especially with less reactive alkylating agents, the guanidine is often protected with carbamate (B1207046) groups (e.g., Boc or Cbz). acs.orgnih.govacs.org The deprotonation of the N-carbamate hydrogen under biphasic conditions, using a phase-transfer catalyst like a tetrabutylammonium (B224687) salt, generates a nucleophilic species that readily reacts with the alkyl halide. acs.orgnih.govacs.orgcapes.gov.br This method is tolerant of a wide range of functional groups on both the guanidine and the alkylating agent. nih.govacs.org Another approach involves the deprotonation of a protected guanidine with a strong base like sodium hydride (NaH) prior to the addition of the alkyl halide, although this method may not be suitable for base-sensitive substrates. acs.org The Mitsunobu reaction provides an alternative for the alkylation of guanidines with alcohols. acs.org

Acylation of guanidines introduces an acyl group onto one of the nitrogen atoms. cdnsciencepub.com The reaction conditions and the nature of the substituents on the guanidine can influence the outcome of the acylation. cdnsciencepub.com For instance, monoacetyl derivatives can be obtained by reacting the free base of a guanidine with ethyl acetate (B1210297). cdnsciencepub.com Using a more reactive acylating agent like acetic anhydride (B1165640) can lead to the formation of diacetyl or even triacetyl derivatives, particularly with monoalkylguanidines. cdnsciencepub.com The synthesis of N-acylguanidines can also be achieved through a palladium-catalyzed carbonylative coupling of cyanamide (B42294) and aryl halides, followed by amination. organic-chemistry.org

The following table provides examples of alkylation and acylation reactions of guanidines.

Reaction Type Reagents Product Key Features References
AlkylationCarbamate-protected guanidine, alkyl halide, phase-transfer catalyst, KOHN-alkylated guanidineMild conditions, broad substrate scope. acs.orgnih.govacs.orgcapes.gov.br
AlkylationProtected guanidine, NaH, alkyl halideN-alkylated guanidineRequires strong base. acs.org
AlkylationProtected guanidine, alcohol, DEAD, PPh3 (Mitsunobu)N-alkylated guanidineAlternative to halide-based alkylation. acs.org
AcylationGuanidine free base, ethyl acetateMonoacetyl guanidineMild acylation. cdnsciencepub.com
AcylationGuanidine acetate salt, acetic anhydrideDiacetyl guanidineMore vigorous acylation. cdnsciencepub.com
AcylationAryl iodide, cyanamide, CO, Pd catalyst, amineN-acylguanidineCatalytic approach. organic-chemistry.org

Advanced Condensation and Cycloaddition Reactions

The reactivity of the guanidine functionality extends to more complex transformations, including condensation and cycloaddition reactions, which are valuable for the construction of novel heterocyclic systems.

Guanidines can react with bis-electrophiles in cyclocondensation reactions to afford a variety of nitrogen-rich heterocyclic scaffolds. nih.govnih.gov For example, the reaction of 2-amino-1,4-dihydropyrimidines (which can be derived from guanidines) with various bis-electrophiles can lead to the formation of fused bi-pyrimidines, pyrimido-aminotriazines, and pyrimido-sulfonamides. nih.gov The Atwal-Biginelli reaction, a multicomponent reaction, can also be employed using guanidines to construct quinazoline-containing heterocycles. nih.govnih.gov The use of microwave irradiation can facilitate these cyclocondensation reactions, often requiring the guanidine to be in its salt form (e.g., hydrochloride) for the reaction to proceed efficiently. nih.gov

Intramolecular cyclization reactions of appropriately substituted guanidines provide a powerful strategy for the synthesis of cyclic guanidines. nih.gov These reactions can exhibit high levels of stereoselectivity, with the stereochemical outcome often directed by a functional group within the molecule. nih.gov For instance, a hydroxyl or carboxyl group can direct the delivery of the guanidine unit to an alkene in a stereoselective manner. nih.gov

A cascade reaction involving a silver(I)-catalyzed hydroamination followed by a Michael addition has been developed for the synthesis of highly substituted bicyclic guanidines from mono-N-acryloylpropargylguanidines. acs.org This transformation proceeds with moderate to high diastereoselectivity. acs.org DFT calculations have been used to study the mechanism of tandem aza-Michael addition/intramolecular cyclization reactions of guanidines, indicating that the initial nucleophilic attack is the most energetically demanding step. nih.gov These calculations also help in understanding the factors that control the regioselectivity of the cyclization, which can lead to the formation of either five- or six-membered rings. nih.gov The stereoselectivity of guanidine-catalyzed cyclization reactions can also be influenced by the formation of switchable hydrogen bonds between the guanidinium catalyst and the substrates. rsc.org

Oxidative and Reductive Transformations of Guanidine Systems

Guanidine systems, including derivatives like 1-(propan-2-yl)guanidine, can participate in oxidative and reductive transformations, often through proton-coupled electron transfer (PCET) processes. thieme-connect.comnih.gov This reactivity is particularly evident in guanidino-functionalized aromatics (GFAs), which combine high Brønsted basicity with tunable redox potentials. thieme-connect.com

Redox-active guanidines are effective PCET reagents. thieme-connect.com In their oxidized form, they can act as combined electron and proton acceptors, facilitating reactions such as the dehydrogenative coupling of thiols and phosphanes. thieme-connect.comresearchgate.net For instance, 1,2,4,5-tetrakis(tetramethylguanidino)benzene in its oxidized dicationic state can oxidize substrates with low redox potentials, such as phenols to biphenols and catechols to benzoquinones. researchgate.net The addition of a strong acid can significantly enhance the oxidative power of these systems, allowing for the oxidative coupling of substrates with higher redox potentials. nih.gov

The catalytic potential of redox-active guanidines has been demonstrated in the aerobic oxidation of organic molecules. nih.gov In such systems, the oxidized guanidine is converted to its reduced, protonated state during the substrate oxidation. Subsequently, the reduced guanidine can be re-oxidized by dioxygen, often in the presence of a copper catalyst, completing the catalytic cycle. researchgate.netnih.gov This process showcases a green chemistry approach to oxidation reactions. nih.gov

Conversely, guanidine derivatives can catalyze reductive processes. For example, guanidines have been employed as catalysts in the reductive amination of carbon dioxide with silanes. whiterose.ac.ukresearchgate.net In these reactions, different catalytic pathways can lead to the formation of formamides, aminals, and N-methylamines, with the product distribution being temperature-dependent. researchgate.net The mechanism can involve the activation of intermediates by the guanidine catalyst. whiterose.ac.uk However, the catalyst itself can undergo formylation, leading to deactivation, a challenge that can be addressed by using alkylated guanidines. researchgate.net

The electrochemical properties of guanidine-functionalized aromatics are also of interest. Studies on compounds like 1,4-bis(tetramethylguanidino)benzene have explored their redox behavior in aqueous solutions for applications such as CO2 capture. acs.org These systems exhibit reversible redox properties, although their stability and the reversibility of their redox features can be pH-dependent. acs.org

Coordination Chemistry of Guanidines as Ligands

Guanidines and their anionic counterparts, guanidinates, are versatile ligands in coordination and organometallic chemistry due to their electronic and steric flexibility. at.uaresearchgate.net The neutral guanidine molecule, characterized by a Y-shaped CN3 core, typically coordinates to a metal center as a monodentate ligand through the lone pair of the imine nitrogen. at.ua The deprotonated guanidinate anions, on the other hand, are more common in organometallic complexes and most frequently act as monoanionic chelating ligands. nih.gov

The coordination chemistry of guanidines has expanded significantly, with complexes reported for a wide range of transition and main group metals. researchgate.netresearchgate.net The ability of the guanidine moiety to be multiply substituted allows for the fine-tuning of the ligand's properties for various applications, from bioinorganic chemistry to catalysis. researchgate.net

Metal-guanidine complexes are characterized by a variety of coordination modes. Neutral guanidines, particularly those without additional donor atoms, exclusively bind in a monodentate fashion through the imine nitrogen. at.ua However, the presence of other donor groups within the guanidine ligand can lead to bidentate or even polydentate coordination. at.uaresearchgate.net

Guanidinato ligands, the deprotonated form of guanidines, most commonly adopt a chelating κ²-N,N' coordination mode. nih.gov This electronic delocalization within the guanidinato structure provides significant stabilization to a wide array of metal centers in various oxidation states. nih.gov While the chelating mode is prevalent, other coordination patterns are possible, especially with bulky substituents on the guanidine nitrogen atoms, which can lead to additional metal-carbon interactions with aromatic groups. nih.gov

The structural features of these complexes are often elucidated using single-crystal X-ray diffraction. For instance, in a cobalt complex with two neutral monodentate guanidine ligands, Fourier difference maps confirmed coordination via the imine nitrogens by locating the N-H hydrogens on the non-ligating nitrogen atoms. at.ua Bond length analysis within the CN3 core further supports this, showing a slight lengthening of the imine C=N bond upon coordination, suggesting some resonance within the core. at.ua The planarity of the Ru(L) fragment in certain ruthenium-guanidine complexes has also been observed, which can be a crucial feature for applications like DNA intercalation. acs.org

An overview of common coordination modes of guanidine-based ligands is presented in the table below.

Ligand TypeCommon Coordination ModesMetal Center Examples
Neutral GuanidinesMonodentate (via imine nitrogen)Co, Pd, Tc at.ua
Guanidinates (monoanionic)Chelating (κ²-N,N')Li, Y, Ga, In, Tl, Sn, Pb nih.gov
Bis(guanidines)Bidentate chelatingCu, Fe researchgate.net
Guanidine-based ancillary ligandsBidentate (N,N-donor)Ru acs.org

Guanidine and guanidinate ligands play a crucial role in stabilizing a diverse range of metal centers across the periodic table. researchgate.netnih.gov The strong σ-donating ability of the nitrogen atoms makes them effective ligands for both transition and main group metals. researchgate.net The electronic flexibility of guanidinates is a key factor in their ability to stabilize metals in various and sometimes uncommon oxidation states. nih.gov

The delocalization of the positive charge within the guanidine unit upon coordination is a significant factor contributing to the formation of robust and efficient coordination complexes. researchgate.net This charge delocalization within the CN3 unit can be quantified by a structural parameter, ρ, which has been analyzed for numerous systems. researchgate.net This property makes neutral guanidines versatile in stabilizing different coordination environments and a wide variety of oxidation states. researchgate.net

In the context of main group metals, guanidinato ligands have been shown to stabilize complexes of gallium, indium, thallium, tin, and lead, often with other substituents completing the coordination sphere of the metal. nih.gov For transition metals, guanidinato complexes are often synthesized from alkali metal guanidinate precursors. nih.gov The steric bulk of the substituents on the guanidine nitrogen atoms can be tailored to provide high solubility and to obtain complexes with low coordination numbers. nih.gov

The stabilizing effect of guanidine ligands is also pivotal in catalysis. Metal complexes featuring guanidine-type ligands have been employed as catalysts in a variety of organic transformations. researchgate.netrsc.org For example, palladium and nickel complexes with guanidine ligands are efficient catalysts in cross-coupling reactions. ycdehongchem.com The guanidine ligand can help stabilize the metal center and control its reactivity, leading to more selective and efficient catalytic processes. ycdehongchem.com Furthermore, the stabilization of hydride complexes of rare-earth metals by guanidinate ligands has enabled their use in olefin polymerization catalysis. nih.gov

The table below summarizes the role of guanidine ligands in stabilizing different metal centers.

Metal GroupRole of Guanidine LigandExamples of Applications
Main Group MetalsStabilization of various coordination geometriesPrecursors for materials science nih.gov
Transition MetalsStabilization of various oxidation states, control of reactivityCatalysis (e.g., cross-coupling, polymerization) nih.govycdehongchem.com
Rare-Earth MetalsStabilization of hydride complexes, enabling catalytic activityOlefin polymerization nih.gov

Iv. Advanced Analytical and Spectroscopic Characterization of 1 Propan 2 Yl Guanidine Sulfate

Spectroscopic Methods for Comprehensive Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of 1-(Propan-2-yl)guanidine sulfate (B86663). Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique insights into the molecule's structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 1-(Propan-2-yl)guanidine sulfate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the isopropyl group would show distinct signals, one for the two equivalent methyl carbons and another for the methine carbon. The quaternary carbon of the guanidinium (B1211019) group would also have a characteristic chemical shift, typically in the range of 155-165 ppm, as observed for guanidine (B92328) and its simple derivatives. chemicalbook.comchemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure. A COSY spectrum would show a correlation between the methine and methyl protons of the isopropyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Propan-2-yl)guanidine Cation

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Isopropyl-CH₃~1.2 (doublet)~22
Isopropyl-CH~3.5 (septet)~45
Guanidinium-C-~158
Guanidinium-NH/NH₂Broad signals-

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the IR spectrum would be characterized by absorptions corresponding to the N-H, C-H, C-N, and S-O bonds.

The N-H stretching vibrations of the guanidinium group are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. dtic.mil These bands are often complex due to hydrogen bonding. The C-H stretching vibrations of the isopropyl group would be observed around 2850-3000 cm⁻¹. The C=N stretching vibration of the guanidinium moiety typically gives a strong absorption band around 1650 cm⁻¹. ias.ac.in N-H bending vibrations are also expected in the 1600-1700 cm⁻¹ region. dtic.mil The sulfate counter-ion would exhibit strong absorption bands corresponding to the S-O stretching vibrations, typically found in the 1050-1200 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Guanidinium)Stretching3100-3400 (broad)
C-H (Isopropyl)Stretching2850-3000
C=N (Guanidinium)Stretching~1650
N-H (Guanidinium)Bending1600-1700
S-O (Sulfate)Stretching1050-1200 (strong)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of 1-(Propan-2-yl)guanidine. For the cationic part, [C₄H₁₂N₃]⁺, the exact mass can be calculated and compared with the experimental value to confirm its identity.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. By isolating the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. This pattern is characteristic of the molecule's structure and can be used for confirmation. For the 1-(Propan-2-yl)guanidinium cation, fragmentation would likely involve the loss of neutral molecules such as ammonia (B1221849) or propene, and the cleavage of the C-N bond connecting the isopropyl group to the guanidinium moiety. Analyzing these fragments helps to piece together the structure of the original molecule. Recent studies have utilized liquid chromatography coupled to mass spectrometry (LC-MS) for the sensitive detection of guanidino compounds in various matrices. nih.govnih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related guanidinium salt structures provides valuable insights into the expected molecular geometry. The guanidinium group is known to be planar or nearly planar due to the delocalization of the positive charge across the three nitrogen atoms. escholarship.org The C-N bond lengths within the guanidinium moiety are typically intermediate between single and double bond lengths, reflecting their resonance character. iucr.orgresearchgate.net

The isopropyl group attached to one of the nitrogen atoms will adopt a specific conformation relative to the guanidinium plane. The bond lengths and angles within the isopropyl group would be expected to fall within standard values. Single crystal X-ray diffraction would precisely determine these parameters for this compound. carleton.edurigaku.comuwaterloo.ca

Table 3: Typical Bond Lengths and Angles in Guanidinium Salts from Crystallographic Data

Parameter Typical Value
C-N (Guanidinium) Bond Length~1.33 Å
N-C-N (Guanidinium) Bond Angle~120°
C-N (Alkyl) Bond Length~1.47 Å

Note: These are generalized values from related structures and may vary slightly for the specific compound.

It is anticipated that an extensive three-dimensional hydrogen-bonding network will be present, linking the cations and anions. rsc.org The guanidinium ion can form robust, two-dimensional hydrogen-bonded sheets with sulfonate groups, and a similar motif is expected with sulfate ions. rsc.orgnih.gov The isopropyl groups would likely be oriented in a way that minimizes steric hindrance and maximizes van der Waals interactions, further stabilizing the crystal lattice. The specific arrangement of these hydrogen bonds, including their lengths and angles, can be precisely determined through X-ray diffraction analysis. chemicalbook.comrigaku.com

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatography is a cornerstone in the analytical workflow for guanidino compounds. Various chromatographic methods, including high-performance liquid chromatography (HPLC) and ion chromatography (IC), are utilized to separate these polar and often basic compounds from complex matrices. researchgate.netthermofisher.com The choice of chromatographic technique is dictated by the analytical objective, whether it be quantification, purity assessment, or isolation of the compound.

For guanidine and its derivatives, which are highly basic with a pKa around 12.5, cation-exchange chromatography is a particularly effective separation strategy. sielc.com This technique leverages the electrostatic interaction between the positively charged guanidinium ion and the negatively charged stationary phase. Alternatively, reversed-phase HPLC can be employed, often requiring pre-column derivatization to enhance retention and detection of the polar guanidino compounds. oup.com Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of polar analytes like guanidinium salts. lcms.cz

Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a powerful tool for the analysis of this compound, offering high sensitivity and selectivity. This is crucial for detecting and quantifying trace-level impurities and for establishing a comprehensive purity profile of the bulk substance. The mass spectrometer provides molecular weight information and, through tandem mass spectrometry (MS/MS), detailed structural data of the main component and any co-eluting or trace impurities.

The analysis of guanidino compounds by LC-MS can be performed directly or after derivatization. Direct analysis by LC-MS/MS is often preferred as it simplifies sample preparation and avoids potential side reactions from derivatizing agents. nih.gov For instance, in the analysis of a related compound, isopropoxy benzene (B151609) guanidine, a UHPLC-Q-TOF-MS/MS system was utilized to identify metabolites. The high-resolution mass spectrometry allowed for the determination of elemental compositions and the elucidation of fragmentation pathways, which is a similar process to what would be used for impurity identification in this compound. nih.gov

The following table outlines a representative set of LC-MS parameters that could be adapted for the analysis of this compound, based on methods developed for analogous guanidine derivatives. nih.gov

ParameterValue
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1-0.2% Formic Acid in Water
Mobile Phase BAcetonitrile
GradientOptimized for separation of impurities
Flow Rate0.3 mL/min
Injection Volume5-10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Scan Range (m/z)50 - 1000 amu
Capillary Voltage4000 V
Gas Temperature300 °C
Nebulizer Pressure45 psi
Fragmentor Voltage100 V
Skimmer Voltage65 V

This table presents a hypothetical set of starting parameters for method development based on published methods for similar compounds. nih.gov

Purity profiling by LC-MS involves the detection of all components in the sample, including the active pharmaceutical ingredient (API) and any related substances. The high sensitivity of MS detection allows for the quantification of impurities at very low levels, often down to the 0.0001% range relative to the main component. qukuotech.com For this compound, potential impurities could arise from the synthesis process, such as unreacted starting materials, by-products from side reactions, or degradation products. By comparing the fragmentation patterns of these trace peaks with the fragmentation of the main 1-(Propan-2-yl)guanidine peak, structural elucidation of the impurities can be achieved.

Beyond analytical-scale separations for quantification and profiling, chromatography is also employed for the purification of this compound. Preparative high-performance liquid chromatography (prep-HPLC) is a powerful technique for isolating high-purity material. nih.gov The principles of separation are the same as in analytical HPLC, but the column dimensions and mobile phase flow rates are significantly larger to accommodate higher sample loads.

The selection of the stationary and mobile phases for preparative chromatography of this compound would follow a similar logic to the analytical methods. Given the polar and basic nature of the guanidinium moiety, ion-exchange or HILIC chromatography would be strong candidates for achieving high-purity separations. Reversed-phase chromatography could also be used, potentially with ion-pairing reagents to improve peak shape and retention.

The following table outlines typical parameters for a preparative HPLC purification, which would be optimized for the specific separation of this compound from its impurities.

ParameterValue
Preparative HPLC System
ColumnC18 or Ion-Exchange, larger dimensions (e.g., 250 x 21.2 mm)
Mobile PhaseOptimized based on analytical separation (e.g., Acetonitrile/Water with modifier)
Flow Rate10 - 50 mL/min
DetectionUV-Vis (at a suitable wavelength, e.g., ~200-210 nm)
Fraction CollectionTriggered by peak detection

This table provides an example of typical preparative HPLC parameters that would require optimization for the target compound.

The goal of preparative chromatography is to isolate fractions of the main compound with a desired purity level. These high-purity fractions can then be used as reference standards for analytical methods or for further scientific investigation. The efficiency of the preparative separation is monitored by analyzing the collected fractions using a high-resolution analytical HPLC method.

V. Theoretical and Computational Chemistry of 1 Propan 2 Yl Guanidine Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(propan-2-yl)guanidine sulfate (B86663), these calculations would focus on the 1-(propan-2-yl)guanidinium cation and its interaction with the sulfate anion.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT studies would provide detailed insights into the optimized molecular geometry of the 1-(propan-2-yl)guanidinium cation, including bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar, propeller-like structure for the guanidinium (B1211019) head group, a common feature in such cations. nih.gov

Key electronic properties that would be determined include the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The MEP, for instance, would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the positively charged guanidinium group and its potential for interaction with the sulfate anion.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a direct comparison between theoretical and experimental spectroscopic data, aiding in the structural confirmation of the compound.

Below is an illustrative table of the types of data that would be generated from DFT calculations on the 1-(propan-2-yl)guanidinium cation.

Parameter Calculated Value (Illustrative)
C-N Bond Length (central C)1.33 Å
N-C-N Bond Angle120°
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
Dipole Moment2.1 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar guanidinium compounds.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for predicting molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed to obtain highly accurate thermochemical data such as the enthalpy of formation, Gibbs free energy, and heat capacity. nih.gov

These methods are also invaluable for predicting spectroscopic properties with high precision. For instance, ab initio calculations can be used to simulate Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are crucial for the detailed structural elucidation of the compound in solution. While computationally more demanding than DFT, ab initio methods provide a benchmark for accuracy.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of 1-(propan-2-yl)guanidine sulfate in a solvent, typically water, over time. These simulations model the movements of atoms and molecules, providing insights into the conformational flexibility of the 1-(propan-2-yl)guanidinium cation and its interactions with surrounding water molecules and sulfate anions. rsc.orgacs.org

Conformational analysis, a key component of MD studies, would identify the most stable conformations of the isopropyl group relative to the guanidinium plane and the rotational barriers between different conformations. The simulations would also reveal the hydration structure around the cation and anion, showing how water molecules orient themselves to solvate the charged species. acs.org This is crucial for understanding the behavior of the salt in aqueous solutions.

Computational Studies of Structure-Reactivity Relationships (SAR) and Mechanistic Pathways

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. For this compound, computational methods could be used to calculate various molecular descriptors, such as electronic properties, steric parameters, and hydrophobic characteristics.

These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models. While no specific SAR studies for this compound are published, research on other guanidine-containing molecules has shown that properties like the charge distribution on the guanidinium head and the steric bulk of substituents can significantly influence their activity.

Prediction of Reaction Intermediates and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transient species like reaction intermediates and transition states. For any potential reaction involving 1-(propan-2-yl)guanidine, such as its synthesis or degradation, computational methods could map out the entire reaction pathway.

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding the kinetics of the reaction. The geometries of transition states can also be optimized to understand the structural changes that occur during the reaction.

Supramolecular Interactions and Self-Assembly Behavior from a Computational Perspective

The guanidinium cation is well-known for its ability to form strong hydrogen bonds and participate in supramolecular assemblies. nih.gov Computational studies would be essential to explore the interactions between the 1-(propan-2-yl)guanidinium cation and the sulfate anion. Theoretical explorations of the interaction between the guanidinium cation and sulfate have revealed the formation of stable 1:1 dimers and 2:1 trimers. nih.govconsensus.app

These studies would analyze the geometry and energetics of the hydrogen bonds formed between the N-H groups of the cation and the oxygen atoms of the sulfate anion. The resulting data would provide a detailed picture of the supramolecular structure of the salt in the solid state and in solution. Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis would be used to characterize the nature of these non-covalent interactions. nih.gov

Below is an illustrative table showing the type of data that would be generated from a computational study of the interaction between a 1-(propan-2-yl)guanidinium cation and a sulfate anion.

Interaction Type Calculated Interaction Energy (Illustrative) Typical H-Bond Distance (Illustrative)
Bidentate Hydrogen Bonding-85 kcal/mol1.7 Å
Monodentate Hydrogen Bonding-60 kcal/mol1.9 Å

Note: The values in this table are illustrative and represent typical data obtained from computational studies on guanidinium-anion interactions.

Vi. Applications in Specialized Chemical Research Excluding Clinical, Therapeutic, and Safety Aspects

Role in Organic Synthesis as Catalysts and Reagents

The guanidine (B92328) functional group is a cornerstone in modern organic synthesis, prized for its strong basicity and nucleophilicity. This has led to the development and use of guanidine-containing molecules as potent catalysts and versatile synthetic building blocks.

Guanidines are classified as some of the strongest organic, non-ionic bases. Their remarkable basicity, which can be modulated by the substituents on the nitrogen atoms, stems from the exceptional stability of the resulting guanidinium (B1211019) cation upon protonation. This positive charge is effectively delocalized over the three nitrogen atoms through resonance, making the conjugate acid highly stable and, consequently, the neutral base very strong. Guanidine sulfate (B86663) itself is recognized as a strong organic base. accustandard.com This inherent basicity makes guanidines, including functionalized variants, highly effective catalysts for a variety of organic transformations that require a strong proton acceptor. semanticscholar.org

In the field of organocatalysis, guanidines have been successfully employed to promote reactions such as Michael additions, Henry (nitroaldol) reactions, and epoxidations. For instance, chiral guanidine-thiourea catalysts have been synthesized and studied for their role in asymmetric nitro-Michael addition reactions. nih.gov While guanidines are known to be stronger bases than more common amine or imidazole (B134444) catalysts, their high activity can sometimes present challenges in controlling selectivity. nih.gov The catalytic cycle in these base-catalyzed reactions generally involves the deprotonation of a pro-nucleophile by the guanidine moiety to generate a reactive intermediate.

Furthermore, guanidine-functionalized heterogeneous catalysts have been developed to combine the catalytic activity of the guanidine group with the practical benefits of easy separation and recyclability. A notable example is a superparamagnetic nanoparticle-based catalyst functionalized with both guanidine and sulfonic acid groups, which has been used for the efficient, microwave-assisted synthesis of quinazolin-4(3H)-one derivatives. bohrium.com This highlights the adaptability of the guanidine core for creating advanced, reusable catalytic systems.

Beyond their catalytic applications, guanidines serve as fundamental building blocks for constructing more complex molecular architectures. The guanidinyl group is a key feature in natural products, most notably the amino acid arginine, and its incorporation into synthetic molecules is of significant interest. nih.gov

The synthesis of guanidine-containing compounds often involves the reaction of an amine with a guanidinylating agent. amchro.com Researchers have developed facile methods for creating guanidine-functionalized building blocks that are stable and easy to handle. For example, various bis(Boc)aminoalkylguanidines have been synthesized and isolated as shelf-stable sulfonate salts, avoiding the need for chromatographic purification and preventing intramolecular cyclization. acs.orgchemicalregister.com This strategy provides ready access to guanidine units tethered to alkyl chains of varying lengths.

These functionalized guanidines can be designed to include other reactive groups, creating bifunctional building blocks for convergent synthetic strategies. chemicalregister.com Guanidines featuring tethers with terminal alkynes, alkenes, alcohols, or azides have been prepared in high yields, offering a toolkit for chemists to click, couple, or otherwise integrate the unique properties of the guanidine group into a wide array of larger, more complex target molecules. acs.orgchemicalregister.com

Advanced Materials Science Applications

The nitrogen-rich structure and chemical reactivity of guanidines make them attractive candidates for the development of advanced materials with tailored properties. Their applications span from modifying polymers to acting as essential components in coordination networks.

Guanidine derivatives are increasingly being integrated into polymeric systems to impart specific functionalities, most notably antimicrobial properties. nih.gov Guanidine-based polymers, such as polyhexamethylene guanidine (PHMG), can be synthesized and used as functional additives. researchgate.net These cationic polymers are thought to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. researchgate.net

The integration of guanidine derivatives can be achieved by blending guanidine-based polymers with a host polymer matrix or by grafting guanidine moieties onto a polymer backbone. For example, polypentamethylene guanidine sulphate (PPGS) has been developed as a bio-based alternative to other guanidine polymers. nih.gov The use of a sulfate salt can also reduce issues like metal corrosion that may be associated with hydrochloride salts. nih.gov To improve compatibility and prevent leaching from the host material, compatibilizers can be used, or the guanidine units can be covalently bonded to the polymer chains. nih.govacs.org

The following table summarizes research findings on the use of guanidine-based polymers as additives to enhance material properties.

Polymer SystemGuanidine DerivativeMethod of IntegrationEnhanced PropertyResearch Finding
Bio-Based Polyamide PA56 FibresPolypentamethylene guanidine sulphate (PPGS)Melt Spinning AdditiveAntibacterial PerformancePPGS was used to create antibacterial fibres, with compatibilizers employed to prevent leaching and maintain mechanical properties. nih.gov
Cellulose (B213188) FibersPolyhexamethylene guanidine hydrochloride (PHGH)Grafting via in-situ polymerizationAntimicrobial ActivityPHGH was successfully grafted onto cellulose fibers, which then exhibited significant antimicrobial properties. researchgate.net
Various PolymersModified Guanidine-Based PolymersSynthesis of cross-linked polymersAntimicrobial ActivityPolymers were synthesized by reacting diamines and guanidine salts, then cross-linked to increase molecular weight and charge density, enhancing antimicrobial efficacy. acs.org

This table is generated based on available research data and is for illustrative purposes.

The high nitrogen content of guanidine and its salts makes them valuable precursors for the synthesis of nitrogen-rich materials, including certain types of resins and energetic materials. Guanidine sulfate, for instance, is identified as a useful chemical intermediate in the preparation of resins. nih.gov Guanidine-based polymers can be formed by reacting guanidine with aldehydes like formaldehyde, creating cross-linked networks. google.com These polymers can be designed to have a net cationic charge, making them useful in separation processes, such as in the purification of clay or bitumen. google.com The inherent thermal stability and nitrogen-rich nature of the triazine rings that can be formed from guanidine derivatives make them suitable for applications where these properties are desirable.

The nitrogen atoms of the guanidine unit are excellent donors, enabling them to act as effective ligands for a wide variety of metal ions. semanticscholar.orgresearchgate.net This has led to their extensive use in coordination chemistry to form metal complexes, coordination polymers, and even metal-organic frameworks (MOFs). The electronic flexibility and strong donor capability of guanidinato ligands (the deprotonated form of guanidines) allow them to stabilize metals in various oxidation states. bohrium.comnih.gov

Guanidine ligands can be either neutral or anionic and can coordinate to metals in several modes, with the bidentate chelating mode being very common. bohrium.comnih.gov This versatility has been exploited to create catalysts for polymerization reactions, where guanidine-phenolate or bis(guanidine) ligands are coordinated to metals like zinc, titanium, or zirconium. ontosight.ai These complexes have shown high activity in the ring-opening polymerization of lactide to form polylactic acid (PLA). ontosight.ai

More recently, the guanidyl group has been explicitly incorporated into MOFs to enhance their functional properties. In one study, a magnetic bimetallic (Hf/Ti) MOF was functionalized with guanidine groups. acs.org This modification improved the material's hydrophilicity and its ability to selectively enrich phosphopeptides, demonstrating the potential of guanidine functionalization in creating highly specific MOF-based materials for biochemical applications. acs.org

Mechanistic Investigations of Biochemical Interactions (In Vitro and In Silico Focus)

In the realm of biochemistry, the interactions of the guanidinium ion are of paramount interest due to its structural analogy to the side chain of arginine, a key amino acid in many biological processes. The sulfate counter-ion also plays a crucial, often opposing, role in these investigations.

Guanidinium salts are widely recognized as potent protein denaturants. However, the behavior of guanidinium sulfate is more complex due to the interplay between the denaturing guanidinium cation (Gdm⁺) and the protein-stabilizing sulfate anion (SO₄²⁻). nih.gov This unique combination makes guanidinium sulfate an interesting subject for studying the nuanced mechanisms of protein folding and denaturation.

Research using model peptides has elucidated that the "neutralizing" effect of sulfate on guanidinium's denaturing activity is not merely an additive competition between a stabilizer and a destabilizer. nih.gov Instead, studies support a mechanism involving hetero-ion interactions, or "clustering," between Gdm⁺ and SO₄²⁻ in solution. This clustering can modulate the ability of the Gdm⁺ ion to interact directly with the peptide backbone and side chains, which is a key step in the denaturation process. nih.gov

The effect of guanidinium sulfate is highly dependent on the specific protein or peptide structure being studied. For instance, tryptophan zipper (trpzip) peptides, which are stabilized primarily by cross-strand indole-indole interactions, are highly sensitive to denaturation by guanidinium chloride but are largely unaffected by guanidinium sulfate. nih.gov This suggests that the Gdm⁺-SO₄²⁻ clustering effectively prevents the guanidinium from disrupting the specific interactions holding the trpzip fold together. Conversely, alanine-based α-helical peptides, stabilized by hydrogen bonds, still show considerable denaturation in the presence of guanidinium sulfate. nih.gov This indicates that the nature of the Gdm⁺-SO₄²⁻ clusters does not sufficiently hinder the interactions required to disrupt this type of secondary structure. nih.gov

The general consensus is that the denaturing effect of guanidinium is primarily due to its favorable interactions with the polar parts of proteins and peptide bonds, while non-polar side chains have little to no favorable interaction. nih.gov The presence of the sulfate ion significantly complicates this picture, providing a valuable tool for dissecting the specific noncovalent forces that contribute to the conformational stability of proteins. nih.gov

Table 1: Comparative Effects of Guanidinium Salts on Peptide Stability

Salt Effect on Tryptophan Zipper (trpzip) Peptides Effect on Alanine-Based α-Helical Peptides Underlying Mechanism
Guanidinium Chloride (GdmCl) Strong Denaturant Strong Denaturant Direct interaction of Gdm⁺ with peptide, disrupting stabilizing forces. nih.gov
Sodium Sulfate (Na₂SO₄) No significant effect (Stabilizer) Stabilizer Sulfate is a known protein stabilizer (kosmotrope). nih.gov

| Guanidinium Sulfate (Gdm₂SO₄) | Effectively Neutral | Moderate Denaturant | Gdm⁺ and SO₄²⁻ form hetero-ion clusters, modulating the availability of free Gdm⁺ to act as a denaturant. The effect is context-dependent. nih.gov |

This table is generated based on findings from studies on model peptides and illustrates the differential effects of various salts.

The guanidinium moiety is crucial for molecular recognition at the active sites of many enzymes and in protein-RNA interactions. nih.gov Studies on noncovalent complexes between RNA and various guanidinium-containing ligands provide fundamental insights into these interactions. Using techniques like electrospray ionization mass spectrometry, researchers have found that the stability of these complexes correlates almost linearly with the number of potential hydrogen-bond or salt-bridge interactions the ligand can form with the RNA. nih.gov This highlights the importance of electrostatic and hydrogen-bonding interactions, which are central to the function of 1-(Propan-2-yl)guanidine sulfate in such model systems.

Furthermore, investigations into the dissociation of inhibitor-protease complexes in the presence of guanidinium salts serve as a powerful model for understanding biochemical mechanisms. nih.gov The rationale is that these complexes are stabilized by the same types of non-covalent interactions that maintain a protein's native structure. By studying how increasing concentrations of a guanidinium salt disrupt this binding, researchers can quantify the free energy changes and explore the molecular basis of these fundamental interactions. nih.govyoutube.com

The guanidinium group is a key component in the design of cell-penetrating molecular transporters. nih.gov Researchers have synthesized guanidinium-rich oligophosphoesters that can effectively carry molecules, including fluorescent probes, across cell membranes. These synthetic transporters are created via organocatalytic ring-opening polymerization, a method that allows for the attachment of various molecular cargoes. nih.gov

When initiated with a fluorescent probe, the resulting transporter-probe conjugate readily enters multiple cell lines. nih.gov These novel transporters have demonstrated superior cellular uptake compared to other well-studied systems, such as oligoarginine peptides. This enhanced efficacy makes guanidinium-based structures valuable scaffolds for developing chemical probes to investigate cellular systems, allowing for the delivery of imaging agents or other sensor molecules into the intracellular environment for research purposes. nih.gov

Environmental and Industrial Chemistry Applications (Excluding Biocidal and Health-Related Uses)

Beyond biochemistry, the chemical properties of guanidinium compounds are being harnessed for specialized industrial and environmental applications.

Organic compounds containing nitrogen, sulfur, and pi-electrons are often effective corrosion inhibitors for metals like mild steel, particularly in acidic environments such as 1 M HCl. nih.govresearchgate.net While specific studies on this compound are not prevalent, the mechanism can be inferred from related guanidinium and sulfate-containing compounds. The primary mechanism of inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net

The adsorption process is facilitated by several factors:

Electrostatic Attraction: In acidic solutions, the steel surface becomes positively charged, while the inhibitor can be protonated. However, due to the specific adsorption of chloride ions from HCl, the steel surface acquires a net negative charge, which promotes the adsorption of the positively charged guanidinium cation.

Chemical Adsorption: The lone pair electrons on the nitrogen atoms of the guanidinium group and potentially the oxygen atoms of the sulfate group can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate bonds. researchgate.net

This adsorption creates a monolayer that blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites, making such compounds mixed-type inhibitors. researchgate.net The effectiveness of this protective layer typically increases with the concentration of the inhibitor, up to an optimal point where surface coverage is maximized. researchgate.net The adsorption behavior often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the surface. researchgate.net

Table 2: Research Findings on a Representative Organic Corrosion Inhibitor

Inhibitor Concentration (ppm) Corrosion Rate (mm/year) Inhibition Efficiency (%)
0 1.25 -
200 0.35 72.0
400 0.18 85.6
600 0.11 91.2

This table presents illustrative data based on typical findings for organic inhibitors on mild steel in HCl, demonstrating the relationship between concentration and inhibition efficiency. researchgate.net

Guanidine-based compounds have emerged as promising agents for carbon dioxide (CO₂) capture, a critical technology for mitigating greenhouse gas emissions. labpartnering.orgornl.gov Guanidine sulfate, in particular, has been identified in patented methods for CO₂ separation. google.com

The general principle involves contacting a CO₂-containing gas mixture with a guanidine sulfate solution. The CO₂ reacts with the guanidine sulfate to form a stable inclusion compound or a bicarbonate salt, which has lower solubility and precipitates from the solution. labpartnering.orggoogle.com This solid precipitate can then be separated from the system through filtration or centrifugation. The captured CO₂ can be released by moderate heating (e.g., 80-120 °C) or applying a vacuum, which regenerates the guanidine compound for reuse in subsequent capture cycles. labpartnering.orgornl.gov

This crystallization-based approach offers a potential energy-saving advantage over traditional amine scrubbing technologies, as it avoids the need to heat the entire bulk solvent during the regeneration step. ornl.gov Furthermore, research on related guanidinate salts has shown that the presence of water can significantly enhance the kinetics of CO₂ absorption, lowering the activation energy for the capture reaction. rsc.org

Table 3: Overview of Guanidine-Based CO₂ Capture Systems

System Type Mechanism Regeneration Method Key Advantage
Guanidine Sulfate Solution Forms a precipitable inclusion complex with CO₂. google.com Stirring, ultrasound, or heating of the resulting slurry. google.com Selective absorption and precipitation allow for physical separation.
Bis-iminoguanidine Compounds Precipitation of a carbonate or bicarbonate salt. labpartnering.org Heating and/or vacuum to regenerate the complexing compound. labpartnering.org Can regenerate a primary CO₂ sorbent in a dual-loop system.
Crystalline Guanidine Ligands Crystallization of guanidinium (bi)carbonate salts. ornl.gov Mild heating (80-120 °C) of the separated solid crystals. ornl.gov Energy-efficient regeneration by heating only the solid, not the bulk solution.

| Sodium Guanidinate (Model Salt) | Forms sodium carbonate and guanidinium carbonate. | Thermal decomposition. | Humidity is shown to significantly lower activation energy and increase absorption kinetics. rsc.org |

Development as Precursors for Chemical Vapor Deposition (CVD) Processes

While direct research on the application of this compound as a precursor for Chemical Vapor Deposition (CVD) processes is not extensively documented in publicly available literature, the broader class of guanidinium salts and related guanidinate complexes has been investigated for the deposition of various thin films. These studies provide a foundation for understanding the potential utility of substituted guanidinium compounds, such as this compound, in materials science.

Guanidinium-based compounds are recognized for being rich in nitrogen, which makes them attractive precursors for nitrogen-containing films. For instance, various guanidinium salts have been utilized in the synthesis of graphitic carbon nitride (g-C3N4), a metal-free semiconductor with applications in photocatalysis. nih.govresearchgate.netnih.gov The synthesis often involves thermal polycondensation, a process that shares principles with CVD, where the precursor is heated to induce decomposition and film formation. nih.gov Guanidine hydrochloride and guanidine carbonate are notable examples of precursors used for this purpose. nih.govresearchgate.net The thermal treatment of these precursors leads to the formation of polymeric carbon nitride structures. nih.gov

The table below summarizes the use of different guanidinium-based precursors for the synthesis of graphitic carbon nitride.

PrecursorSynthesis MethodResulting MaterialReference
Guanidine HydrochlorideThermal PolycondensationGraphitic Carbon Nitride (g-C3N4) nih.govnih.gov
Guanidine CarbonateThermal PolymerizationGraphitic Carbon Nitride (g-C3N4) researchgate.net
Melamine (for comparison)Thermal PolycondensationGraphitic Carbon Nitride (g-C3N4) nih.gov
Dicyandiamide (B1669379) (for comparison)Thermal PolycondensationGraphitic Carbon Nitride (g-C3N4) nih.gov

In a related area of research, metal-organic complexes incorporating guanidinate ligands have been successfully employed as volatile precursors in both CVD and Atomic Layer Deposition (ALD) for a variety of materials. nih.govresearchgate.net These ligands often feature alkyl substituents, which influence the volatility and thermal stability of the precursor complexes. For example, zirconium guanidinate complexes have been used to deposit zirconium carbonitride thin films. acs.org The coordination environment around the metal center, dictated by the guanidinate and other ligands, was found to significantly affect the composition of the resulting film. acs.org Similarly, homoleptic gadolinium tris-guanidinate complexes have served as single-source precursors for the growth of gadolinium nitride (GdN) thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).

The following table details examples of guanidinate precursors used in CVD for the deposition of various thin films.

Precursor ComplexDeposition MethodDeposited FilmReference
[ZrCp′{η²-(ⁱPrN)₂CNMe₂}₂Cl]Low-Pressure CVDZirconium Carbonitride (N-rich) acs.org
[ZrCp′₂{η²-(ⁱPrN)₂CNMe₂}Cl]Low-Pressure CVDZirconium Carbonitride (C-rich) acs.org

For any compound to be a viable CVD precursor, it must exhibit appropriate thermal properties, including sufficient volatility to be transported into the reaction chamber and a decomposition profile that allows for controlled film growth on a substrate. Studies on the thermal decomposition of guanidinium salts, such as guanidine nitrate, provide insight into the gas-phase species that might be generated upon heating, which is a critical aspect of the CVD process. researchgate.net The thermal stability of guanidinium salts is influenced by both the cation and the anion. nih.gov The presence of the propan-2-yl group in this compound would be expected to influence its volatility and decomposition characteristics compared to unsubstituted guanidinium salts.

While specific experimental data for this compound in CVD is lacking, the existing research on related guanidinium and guanidinate precursors suggests a potential avenue for future investigation into its use for depositing carbonitride or related thin films.

Vii. Future Research Directions and Emerging Frontiers

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of substituted guanidines, including 1-(propan-2-yl)guanidine sulfate (B86663), is an area ripe for innovation with a focus on green chemistry principles. Traditional methods for creating guanidines can involve harsh reagents and produce significant waste. Future research will likely focus on developing more environmentally friendly and efficient synthetic strategies.

One promising direction is the use of transition-metal catalysis , which has been shown to be effective for the formation of C–N bonds in the synthesis of various guanidine (B92328) derivatives. nih.gov Catalytic systems involving metals like zinc have been successfully used for the guanylation of amines with carbodiimides. nih.gov Further research could adapt these methods for the specific synthesis of 1-(propan-2-yl)guanidine, potentially leading to higher yields and milder reaction conditions.

Another key area is the adoption of green chemistry protocols . This includes the use of water as a solvent, which is a significant departure from traditional organic solvents. acs.orgacs.org The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, also contributes to a more sustainable process by reducing waste and energy consumption. researchgate.net Additionally, solid-phase synthesis techniques, which involve attaching molecules to a solid support during the reaction, can simplify purification and reduce the use of solvents. wikipedia.org The application of photocatalysis, using visible light to drive chemical reactions, represents another frontier for the sustainable synthesis of guanidine compounds. rsc.org

Future research could explore the following for the synthesis of 1-(propan-2-yl)guanidine sulfate:

Catalyst Development: Investigating a broader range of transition metal catalysts and organocatalysts to improve efficiency and selectivity.

Solvent Optimization: Expanding the use of water and other green solvents in the synthesis process.

Flow Chemistry: Implementing continuous flow reactors for a more controlled, scalable, and safer synthesis.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes that mimic natural processes for guanidine synthesis.

Synthetic ApproachPotential Advantages for this compound Synthesis
Transition-Metal Catalysis Higher yields, milder reaction conditions, increased atom economy. nih.govnih.gov
Green Chemistry Protocols Use of water as a solvent, reduced waste, improved safety. acs.orgacs.org
One-Pot Synthesis Increased efficiency, reduced operational complexity. researchgate.net
Solid-Phase Synthesis Simplified purification, potential for automation. wikipedia.org
Photocatalysis Use of light as a renewable energy source, mild reaction conditions. rsc.org

Exploration of Unconventional Reactivity Modes and Novel Catalytic Transformations

The guanidinium (B1211019) group in this compound offers a rich landscape for exploring novel reactivity and catalysis. Beyond its traditional role as a Brønsted base, the unique electronic and structural properties of the guanidinium moiety can be harnessed for a variety of chemical transformations.

Guanidinium salts have already demonstrated their potential as organocatalysts in several types of reactions. They can function as hydrogen-bond-donor catalysts, activating substrates through non-covalent interactions. nih.gov This has been utilized in reactions like the fixation of carbon dioxide into epoxides to form cyclic carbonates, a process of significant industrial relevance. nih.gov The isopropyl group in a guanidinium-based catalyst has been shown to enhance conversion rates in such reactions. nih.gov

Future research will likely delve into more unconventional reactivity modes . One such area is the exploration of guanidinium compounds in the context of frustrated Lewis pairs (FLPs) . FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct and instead can activate small molecules. acs.orgnih.gov The nitrogen atoms in the guanidine core can act as Lewis bases, and when appropriately substituted, could form FLPs with suitable Lewis acids, opening up new catalytic possibilities for reactions like Si-H bond activation. nih.gov

The versatility of guanidines also extends to their use in multicomponent reactions , where three or more reactants combine in a single step to form a complex product. rsc.org Guanidinium salts can act as environmentally friendly catalysts in these reactions, which are highly valued for their efficiency and atom economy. rsc.org

Key areas for future investigation into the reactivity of this compound include:

Asymmetric Catalysis: Designing chiral versions of 1-(propan-2-yl)guanidine to catalyze enantioselective reactions, which are crucial in the synthesis of pharmaceuticals.

Lewis Base Catalysis: Further exploring the nucleophilic and Lewis basic properties of the guanidine core in a wider range of reactions. nih.gov

Tandem Catalysis: Developing catalytic systems where this compound or a derivative participates in multiple sequential catalytic cycles.

Mechanistic Studies: Employing advanced spectroscopic and computational techniques to gain a deeper understanding of the mechanisms of guanidine-catalyzed reactions. acs.org

Reactivity Mode/ApplicationPotential for this compound
Hydrogen-Bond-Donor Catalysis Activation of substrates for reactions like CO2 fixation. nih.govnih.gov
Frustrated Lewis Pair Chemistry Activation of small molecules for novel transformations. acs.orgnih.gov
Multicomponent Reactions Efficient and atom-economical synthesis of complex molecules. rsc.org
Asymmetric Catalysis Synthesis of enantiomerically pure compounds.

Integration of Advanced Computational Approaches for Rational Compound Design

Computational chemistry offers powerful tools for the rational design of novel compounds and for predicting their properties and reactivity. The application of these methods to this compound can accelerate research and guide experimental efforts.

Density Functional Theory (DFT) is a quantum mechanical modeling method that can be used to investigate the electronic structure and properties of molecules. DFT calculations have been successfully employed to study the gas-phase basicity and pKa of various guanidine derivatives, providing insights into how their structure influences their reactivity. acs.orgnih.gov Such studies could be applied to this compound to understand how the isopropyl group and the sulfate counter-ion affect its fundamental chemical properties. DFT can also be used to model reaction mechanisms, helping to elucidate the role of the guanidinium catalyst in various transformations. researchgate.net

Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules and their interactions in a simulated environment over time. MD simulations have been used to investigate the aggregation of guanidinium ions in solution and their interactions with water, which is crucial for understanding their behavior in biological and material systems. nih.govnih.gov These simulations can also shed light on the interactions of guanidinium compounds with biomolecules, such as proteins and nucleic acids, at an atomic level of detail. wikipedia.org This understanding is vital for the rational design of guanidinium-based drugs and molecular transporters. nih.govumich.edu

Future computational research on this compound could focus on:

Predictive Modeling: Using DFT to predict the catalytic activity of novel derivatives of this compound in various reactions.

Force Field Development: Creating accurate force fields for MD simulations of this compound to enable reliable predictions of its behavior in complex environments. acs.org

Virtual Screening: Employing docking and other in silico methods to identify potential biological targets or material applications for this compound. nih.gov

Rational Design of Functional Materials: Using computational models to design new hybrid materials or nanoparticles incorporating this compound with specific desired properties. rsc.orgnih.gov

Computational MethodApplication to this compound
Density Functional Theory (DFT) Predicting basicity, reactivity, and reaction mechanisms. acs.orgnih.govresearchgate.net
Molecular Dynamics (MD) Simulations Studying interactions with solvents, biomolecules, and materials. nih.govnih.govwikipedia.org
Virtual Screening Identifying potential applications in drug discovery and materials science. nih.gov
Rational Design Guiding the synthesis of new derivatives with tailored properties. rsc.orgnih.gov

Investigation of this compound in Hybrid Materials and Nanotechnology

The unique properties of the guanidinium group make it an attractive component for the development of advanced hybrid materials and for applications in nanotechnology. Future research is expected to explore the incorporation of this compound into these cutting-edge technologies.

Guanidine-functionalized nanoparticles represent a significant area of interest. Magnetic nanoparticles (Fe3O4) functionalized with guanidine have been developed as recyclable catalysts for organic reactions and for applications like biodiesel production. nih.govnih.gov The guanidine moiety can also be used to modify silica (B1680970) nanoparticles, which can then serve as platforms for immobilizing other functional molecules, such as quantum dots, or as catalysts themselves. nih.gov The strong positive charge of the guanidinium group at physiological pH makes these functionalized nanoparticles suitable for biomedical applications, such as drug delivery and protein separation. acs.org

Guanidinium-based metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) are another promising frontier. These porous materials can be designed with specific properties for applications such as membrane separations, catalysis, and the removal of pollutants from water. nih.govresearchgate.netnih.gov The guanidinium groups within the framework can provide selective binding sites for anions, enabling, for example, the recovery of specific acids from waste streams. nih.govscripps.edu

In the realm of nanotechnology , guanidinium-rich molecules have been investigated as molecular transporters capable of carrying cargo across cell membranes. consensus.app This opens up possibilities for the use of this compound derivatives in drug delivery systems. Furthermore, guanidinium salts have been used to post-treat perovskite films in solar cells, leading to improved efficiency and stability. nih.gov

Future research directions for this compound in this field include:

Synthesis of Novel Nanocomposites: Developing new hybrid materials by combining this compound with various nanomaterials like carbon nanotubes, graphene oxide, or clays.

Biomedical Applications: Investigating the potential of nanoparticles functionalized with 1-(propan-2-yl)guanidine for targeted drug delivery, bio-imaging, and as antimicrobial agents. wikipedia.org

Advanced Materials for Energy and Environment: Exploring the use of this compound in the development of new materials for solar cells, batteries, and for the remediation of environmental pollutants. nih.govnih.gov

Sensor Development: Designing sensors based on guanidinium-functionalized materials for the detection of specific anions or other molecules. acs.org

Application AreaPotential Role of this compound
Functionalized Nanoparticles As a surface modifier for catalysts, drug carriers, and sensors. nih.govacs.orgnih.gov
MOFs and COFs As a building block for porous materials for separation and catalysis. nih.govresearchgate.netnih.gov
Drug Delivery As a component of molecular transporters for cellular uptake. consensus.app
Energy Materials As a component in perovskite solar cells or other energy devices. nih.gov

Deeper Mechanistic Elucidation of its Broader Chemical and Biochemical Roles

A more profound understanding of the fundamental chemical and biochemical roles of this compound will be crucial for unlocking its full potential. This involves detailed mechanistic studies of its interactions and functions in various systems.

In the biological realm, the guanidinium group is a key player in molecular recognition. It is the functional group of the amino acid arginine and is involved in a wide range of biological processes through its ability to form strong hydrogen bonds and electrostatic interactions with negatively charged groups like phosphates and carboxylates. rsc.orgnih.gov The interactions of guanidinium derivatives with proteins and nucleic acids are of particular interest. nih.govacs.org Guanidinium compounds are known to be potent denaturants of proteins and DNA, and understanding the mechanism of this denaturation at a molecular level is an active area of research. wikipedia.orgnih.gov The isopropyl group in this compound could influence these interactions through steric and hydrophobic effects.

The role of guanidinium in enzyme catalysis is another important area of investigation. The guanidinium group can participate in catalysis by stabilizing transition states or by acting as a general acid or base. nih.gov Studies on how simple guanidinium compounds affect the activity of enzymes can provide valuable insights into these mechanisms. acs.orgnih.gov

Furthermore, the transport of guanidinium ions across cell membranes is a critical process. Bacteria have evolved specific guanidinium exporters to manage the levels of this potentially toxic metabolite. wikipedia.org The study of these transporters and the mechanisms of guanidinium transport can inform the design of new antimicrobial agents or drug delivery systems that exploit these pathways. nih.govnih.gov

Future mechanistic studies on this compound could focus on:

Interaction with Biomimetic Membranes: Investigating how this compound interacts with and crosses lipid bilayers to understand its potential as a molecular transporter.

Enzyme Inhibition/Activation Studies: Screening this compound against a panel of enzymes to identify potential regulatory roles.

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of this compound in complex with biological macromolecules.

Toxicology and Metabolism: Investigating the metabolic fate and potential toxicity of this compound to ensure its safe application in any future therapeutic or material contexts. nih.gov

Area of Mechanistic StudyRelevance to this compound
Interaction with Proteins and Nucleic Acids Understanding its potential as a denaturant or a binder to biological macromolecules. nih.govacs.orgrsc.orgnih.gov
Enzyme Catalysis Exploring its potential to modulate enzyme activity. acs.orgnih.gov
Membrane Transport Elucidating its mechanism of cellular uptake and potential as a drug delivery agent. nih.govwikipedia.orgnih.gov
Biochemical Fate Determining its metabolism and potential toxicity for safe application. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Propan-2-yl)guanidine sulfate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between isopropylamine and guanidine derivatives under acidic conditions. A common method involves refluxing guanidine carbonate with isopropyl halide in a polar aprotic solvent (e.g., DMF) followed by sulfation. Purity validation requires multi-modal analysis:

  • Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess impurities .
  • Spectroscopy : 1^1H NMR (D2_2O, δ 1.2–1.4 ppm for isopropyl CH3_3 groups) and FT-IR (peaks at 1650–1700 cm1^{-1} for guanidinium C=N stretching) .
  • Elemental Analysis : Confirm C, H, N, and S content (±0.3% theoretical values) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect solid waste in sealed containers labeled "Biohazard" for incineration .
  • Spill Response : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be systematically characterized?

  • Methodological Answer :

  • Solubility : Perform gravimetric analysis in solvents (water, ethanol, DMSO) at 25°C and 60°C. Report as g/100 mL ± SD (triplicate measurements) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
  • Thermal Analysis : Use DSC to determine melting point (e.g., 234–238°C) and TGA for decomposition kinetics .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, molar ratio, solvent polarity) using a central composite design. Analyze responses (yield, purity) via ANOVA .
  • Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance guanidine activation .
  • Scale-Up : Use continuous-flow reactors for controlled exothermic reactions and reduced side-product formation .

Q. How should researchers resolve discrepancies in reported spectral data or physicochemical properties of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (e.g., δ 3.1–3.3 ppm for CH in isopropyl group) and FT-IR spectra with literature or computational simulations (DFT) .
  • Interlaboratory Studies : Collaborate with independent labs to replicate measurements under standardized conditions (e.g., pH 7.0 buffer for solubility tests) .
  • Crystallography : Obtain single-crystal X-ray data to confirm molecular structure and hydrogen-bonding patterns .

Q. What advanced analytical techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (KD_D) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Molecular Dynamics (MD) Simulations : Model binding poses and free-energy landscapes using software like GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.